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Compound of Interest

Compound Name: 3'-Methylpropiophenone

Cat. No.: B1582660

This guide provides a comprehensive analysis of the spectral data for 3'-
Methylpropiophenone (CAS No. 51772-30-6), a key intermediate in the synthesis of various
pharmaceuticals and fragrances.[1] As researchers, scientists, and professionals in drug
development, a thorough understanding of the structural and spectroscopic characteristics of
such molecules is paramount for quality control, reaction monitoring, and the elucidation of
novel synthetic pathways. This document offers a detailed examination of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3'-
Methylpropiophenone, grounded in fundamental principles and practical experimental
considerations.

Introduction to 3'-Methylpropiophenone: Structure
and Significance

3'-Methylpropiophenone, with the molecular formula C10H120 and a molecular weight of
148.20 g/mol , is an aromatic ketone.[1] Its structure, characterized by a propiophenone core
with a methyl group at the meta-position of the phenyl ring, dictates its unique spectroscopic
signature. The accurate interpretation of its spectral data is crucial for confirming its identity,
purity, and for understanding its reactivity in various chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Proton and Carbon Framework
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NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms
within a molecule. For 3'-Methylpropiophenone, both *H and 13C NMR provide definitive
structural information.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution *H and 3C NMR spectra of 3'-Methylpropiophenone for
structural verification.

Methodology:

o Sample Preparation: A solution of 3'-Methylpropiophenone (approximately 5-10 mg for tH,
20-50 mg for 13C) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCI3).
Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data
acquisition.

e 1H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard single-pulse experiment is performed.

o Key parameters include a sufficient number of scans to achieve a good signal-to-noise
ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and
a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled experiment is conducted to simplify the spectrum to single lines for
each unigue carbon atom.

o Alarger number of scans is typically required due to the low natural abundance of 13C.
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o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform, followed by phase and baseline correction. Chemical shifts are referenced to the
TMS signal.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 3'-Methylpropiophenone is expected to show distinct signals
corresponding to the aromatic protons, the methylene and methyl protons of the ethyl group,
and the methyl protons on the aromatic ring.

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
~7.75 m 2H Aromatic (H-2', H-6")
~7.35 m 2H Aromatic (H-4', H-5"
2.97 q 2H -CO-CH2-CHs
241 S 3H Ar-CHs
1.22 t 3H -CO-CH2-CHs

Table 1: Predicted 'H NMR Spectral Data for 3'-Methylpropiophenone.
Interpretation:

e Aromatic Protons (& ~7.35-7.75): The protons on the meta-substituted benzene ring will
appear as a complex multiplet in the downfield region due to the deshielding effect of the
aromatic ring currents and the carbonyl group.

o Methylene Protons (6 ~2.97): The quartet arises from the coupling of the methylene protons
with the three adjacent methyl protons of the ethyl group (n+1 rule, 3+1=4). These protons
are deshielded by the adjacent carbonyl group.

o Aromatic Methyl Protons (6 ~2.41): The singlet corresponds to the three protons of the
methyl group attached to the aromatic ring.
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o Ethyl Methyl Protons (6 ~1.22): The triplet is due to the coupling of these methyl protons with
the two adjacent methylene protons (n+1 rule, 2+1=3).

13C NMR Spectral Data and Interpretation

The proton-decoupled 3C NMR spectrum will display a single peak for each unique carbon
atom in the molecule.

Chemical Shift (8, ppm) Assignment
~200.7 C=0

~138.4 Ar-C (C-3)
~137.0 Ar-C (C-1))
~134.0 Ar-CH (C-5")
~128.6 Ar-CH (C-4)
~128.4 Ar-CH (C-6")
~125.7 Ar-CH (C-2Y)
~31.8 -CO-CH2-CHs
~21.3 Ar-CHs

~8.4 -CO-CH2-CHs

Table 2: Predicted 13C NMR Spectral Data for 3'-Methylpropiophenone.
Interpretation:

e Carbonyl Carbon (& ~200.7): The ketone carbonyl carbon appears significantly downfield, a
characteristic feature of this functional group.

e Aromatic Carbons (0 ~125-139): The six aromatic carbons will have distinct chemical shifts
influenced by the positions of the carbonyl and methyl substituents. The quaternary carbons
(C-1"and C-3") will generally have weaker signals.
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 Aliphatic Carbons (& ~8-32): The methylene carbon of the ethyl group is deshielded by the
carbonyl group, while the two methyl carbons appear at higher field.

Infrared (IR) Spectroscopy: Probing Functional
Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for FT-IR Analysis

Objective: To obtain the FT-IR spectrum of 3'-Methylpropiophenone to identify its key
functional groups.

Methodology:

o Sample Preparation: As 3'-Methylpropiophenone is a liquid at room temperature, the
spectrum can be obtained neat. A thin film of the liquid is placed between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates.

¢ Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition:
o A background spectrum of the clean salt plates is recorded.
o The sample is placed in the beam path, and the sample spectrum is acquired.
o The instrument typically scans over the mid-infrared range (4000-400 cm~1).

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 3'-Methylpropiophenone will be dominated by absorptions corresponding
to the carbonyl group, aromatic C-H and C=C bonds, and aliphatic C-H bonds.
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Wavenumber (cm~?) Vibrational Mode Functional Group

~3050 C-H stretch Aromatic

~2980, ~2940 C-H stretch Aliphatic (CHs, CH2)
~1685 C=0 stretch Aromatic Ketone

~1605, ~1585, ~1450 C=C stretch Aromatic Ring

~1460 C-H bend Aliphatic (CH2)

~1380 C-H bend Aliphatic (CH3)

~790, ~700 C-H out-of-plane bend Meta-substituted Aromatic

Table 3: Predicted FT-IR Spectral Data for 3'-Methylpropiophenone.

Interpretation:

Aromatic C-H Stretch (~3050 cm~1): This absorption appears at a slightly higher frequency
than aliphatic C-H stretches.

¢ Aliphatic C-H Stretches (~2980, ~2940 cm~1): These bands are due to the stretching
vibrations of the C-H bonds in the ethyl and methyl groups.

e Carbonyl (C=0) Stretch (~1685 cm~1): This is a very strong and sharp absorption,
characteristic of a conjugated ketone. The conjugation with the aromatic ring lowers the
frequency from that of a typical aliphatic ketone (~1715 cm™1).

e Aromatic C=C Stretches (~1605, ~1585, ~1450 cm~1): These absorptions are characteristic
of the benzene ring.

e Aromatic C-H Bends (~790, ~700 cm~12): The pattern of these out-of-plane bending vibrations
can often provide information about the substitution pattern on the aromatic ring, with meta-
substitution showing characteristic bands in this region.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides information about the molecular weight of a compound and its
fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of 3'-Methylpropiophenone to confirm its molecular
weight and analyze its fragmentation pattern.

Methodology:

o Sample Preparation: A dilute solution of 3'-Methylpropiophenone is prepared in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
The GC separates the components of the sample before they enter the MS.

e GC Separation:
o A small volume of the sample solution is injected into the GC.
o The sample is vaporized and carried by an inert gas through a capillary column.
o The column temperature is programmed to elute the compound of interest.

e MS Analysis (Electron lonization):

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

o The molecules are bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z).

o Data Acquisition: A mass spectrum is recorded, plotting the relative abundance of ions
versus their m/z values.
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Mass Spectrum and Fragmentation Analysis

The mass spectrum of 3'-Methylpropiophenone will show a molecular ion peak corresponding
to its molecular weight and several fragment ions resulting from the cleavage of specific bonds.

Predicted Fragmentation Pattern:

e Molecular lon (M*") at m/z = 148: This peak corresponds to the intact molecule with one

electron removed.

e Base Peak at m/z = 119: This is likely the most intense peak, resulting from the loss of the
ethyl group (*CH2CHs, 29 Da) via a-cleavage, forming a stable acylium ion ([M-29]%).

e Fragment at m/z = 91: This peak can be attributed to the formation of a tolyl cation ([C7H7]*)
after cleavage of the bond between the carbonyl carbon and the aromatic ring.

e Fragment at m/z = 65: Loss of acetylene (CzHz) from the tolyl cation can lead to the
formation of the cyclopentadienyl cation ([CsHs]*).

- «C2Hs (o-cleavage)

3'-Methylpropiophenone (M*")
m/z = 148 - *COCzHs

\ [C7H7]* (Tolyl cation) “CaHe [CsHs]*
m/z = 65

m/z =91

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation pathway of 3'-Methylpropiophenone.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of 3'-Methylpropiophenone. The 'H and 3C NMR spectra confirm the
connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass
spectrum verifies the molecular weight and provides structural information through its
fragmentation pattern. This detailed spectral analysis serves as a critical reference for
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researchers and scientists working with this important chemical intermediate, ensuring the
integrity and quality of their materials and facilitating further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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